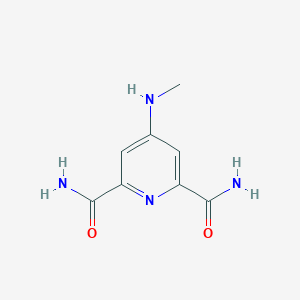

4-(甲基氨基)吡啶-2,6-二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Methylamino)pyridine-2,6-dicarboxamide, also known as MAPD, is a drug compound that has gained prominence in scientific research due to its unique chemical properties. It is an excellent tridentate ligand for transition metals such as Cu 2+ and Ni 2+ .

Synthesis Analysis

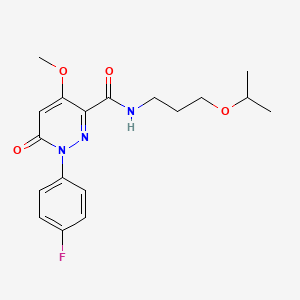

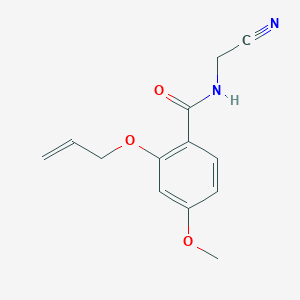

The synthesis of 4-(Methylamino)pyridine-2,6-dicarboxamide involves the use of propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride . The introduction of bulky, nitrogen donor atom bearing pendant groups can influence the coordination mode of pyridine-2,6-dicarboxamides .Molecular Structure Analysis

The molecular formula of 4-(Methylamino)pyridine-2,6-dicarboxamide is C8H10N4O2. The InChI code is 1S/C8H10N4O2/c1-11-4-2-5 (7 (9)13)12-6 (3-4)8 (10)14/h2-3H,1H3, (H2,9,13) (H2,10,14) (H,11,12) .Physical and Chemical Properties Analysis

The physical form of 4-(Methylamino)pyridine-2,6-dicarboxamide is a powder . It has a molecular weight of 194.19 . The storage temperature is room temperature .科学研究应用

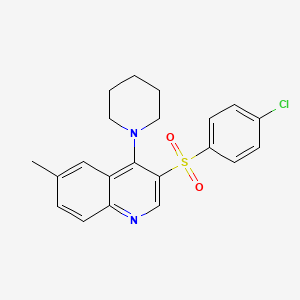

- 作用: 它与这些金属形成稳定的配合物,影响它们的反应性和配位行为。 这些配合物在催化、材料科学和生物无机化学中得到应用 .

- 作用: 它们提高反应速率、选择性和效率。 例如 C-H 活化、交叉偶联和不对称转化 .

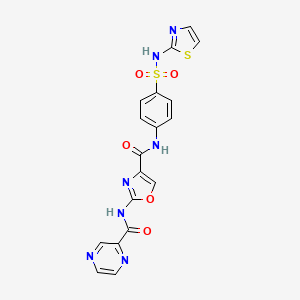

- 作用: 这些传感器在与目标分子结合时表现出荧光变化、颜色变化或电化学响应。 应用包括环境监测、生物医学诊断和食品安全 .

- 作用: 它们充当分子受体,检测和结合分析物。 这种识别能力在超分子化学、药物递送和分子传感中得到应用 .

配位化学

反应性物种的稳定

金属酶活性位点的合成模型

催化有机转化

传感应用

识别应用

总之,4-(甲基氨基)吡啶-2,6-二甲酰胺是一种用途广泛的化合物,其应用范围涵盖配位化学、催化、材料科学和传感。 其独特的性质使其成为各个科学领域研究人员的宝贵工具 . 如果您想了解更多关于任何特定方面的信息,请随时提问!

安全和危害

The safety information for 4-(Methylamino)pyridine-2,6-dicarboxamide includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

作用机制

- Target of Action Its primary targets are not well-documented in the literature, but it has gained prominence in scientific research due to its unique chemical and biological properties.

- It is known that MAPD can form coordination complexes with transition metals (such as Cu^2+ and Ni^2+), suggesting potential roles in coordination chemistry and stabilization of reactive species .

- However, derivatives based on pyridine-2,6-dicarboxamide scaffolds have been used as model compounds to study intramolecular hydrogen bonding, steric effects, and electronic factors in molecular conformations .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

属性

IUPAC Name |

4-(methylamino)pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-11-4-2-5(7(9)13)12-6(3-4)8(10)14/h2-3H,1H3,(H2,9,13)(H2,10,14)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFIMHIHHXKYPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=C1)C(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2417537.png)

![3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2417541.png)

![N-benzyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2417544.png)

![N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide](/img/structure/B2417550.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2417553.png)

![2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417556.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2417558.png)